molecular formula C28H20Br2Cl2N2O4 B15013983 4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol

4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol

Cat. No.: B15013983
M. Wt: 679.2 g/mol
InChI Key: NXBZUBJKKGONFJ-UHFFFAOYSA-N
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Description

4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol is a complex organic compound characterized by multiple halogen substitutions and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol typically involves multiple steps, including halogenation, condensation, and coupling reactions. The process begins with the halogenation of phenolic compounds, followed by the formation of imine linkages through condensation reactions. The final product is obtained through a series of coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine and chlorine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol is unique due to its specific combination of halogen substitutions and aromatic structures, which confer distinct chemical and physical properties. These unique features make it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C28H20Br2Cl2N2O4

Molecular Weight

679.2 g/mol

IUPAC Name

4-bromo-2-[[4-[4-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-chlorophenol

InChI

InChI=1S/C28H20Br2Cl2N2O4/c1-37-25-9-15(3-5-23(25)33-13-17-7-19(29)11-21(31)27(17)35)16-4-6-24(26(10-16)38-2)34-14-18-8-20(30)12-22(32)28(18)36/h3-14,35-36H,1-2H3

InChI Key

NXBZUBJKKGONFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Cl)O)OC)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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